CycLuc7

Description

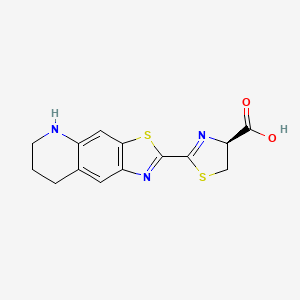

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O2S2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(4S)-2-(5,6,7,8-tetrahydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C14H13N3O2S2/c18-14(19)10-6-20-12(17-10)13-16-9-4-7-2-1-3-15-8(7)5-11(9)21-13/h4-5,10,15H,1-3,6H2,(H,18,19)/t10-/m1/s1 |

InChI Key |

BKYMBDMQGNICFU-SNVBAGLBSA-N |

Isomeric SMILES |

C1CC2=CC3=C(C=C2NC1)SC(=N3)C4=N[C@H](CS4)C(=O)O |

Canonical SMILES |

C1CC2=CC3=C(C=C2NC1)SC(=N3)C4=NC(CS4)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cycluc7 and Analogs

Synthesis and Characterization of CycLuc7 Analogs and Derivatives

Structural Modifications and their Synthetic Feasibility

The core structure of this compound, (S)-2-(5,6,7,8-Tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, features a fused cyclic alkylamino group on the luciferin (B1168401) backbone. The synthesis of such conformationally restricted analogs presents unique challenges and necessitates strategic planning to achieve the desired regiochemistry.

Initial synthetic attempts to create cyclic alkylaminoluciferins by modifying 6'-aminoluciferin were met with difficulties. A common strategy involving the reductive alkylation of an amino group followed by intramolecular cyclization proved problematic. For instance, attempts to construct the five-membered ring of a pyrrolidine-fused luciferin analog from a 6'-amino precursor led exclusively to the formation of the undesired 6,7-fused isomer instead of the desired 5,6-fused ring system. This regiochemical outcome highlights the inherent reactivity of the luciferin core and the challenges in directing cyclization to the intended positions. nih.gov

To overcome this obstacle, a revised synthetic strategy was developed that reverses the order of ring formation. This approach prioritizes the construction of the fused alkylamino ring system before the formation of the thiazole (B1198619) ring of the luciferin backbone. This method has proven to be a more feasible route to 5',6'-fused cyclic alkylaminoluciferins. nih.gov

Design Principles for Bulkier and More Lipophilic this compound Analogs

The design of bulkier and more lipophilic this compound analogs is guided by the goal of enhancing substrate affinity for modified luciferases and improving cell permeability for in vivo imaging applications. The introduction of hydrophobic moieties can lead to more intense and sustained light emission.

Key design principles include:

Expansion of the Fused Ring: Moving from a five-membered pyrrolidine (B122466) ring to a six-membered piperidine (B6355638) ring increases both the bulk and the lipophilicity of the molecule. This modification can influence how the substrate fits into the active site of the luciferase enzyme.

Substitution on the Fused Ring: The incorporation of substituents, such as methyl groups, onto the fused alkylamino ring can further enhance lipophilicity. The position of these substituents is critical and can be strategically chosen to probe specific interactions within the enzyme's binding pocket.

Modification of the Quinoline (B57606) Moiety: While the primary focus is often on the cyclic alkylamino portion, modifications to the quinoline ring system can also be envisioned to increase lipophilicity. However, such changes must be carefully considered to avoid disrupting the electronic properties essential for efficient bioluminescence.

The overarching goal of these design principles is to create analogs that retain the essential chemical features for light emission while incorporating structural elements that improve their performance as molecular probes.

Isomer-Specific Synthesis and Separation

The synthesis of this compound and its analogs requires careful control of stereochemistry and regiochemistry to isolate the desired isomer. As demonstrated by early synthetic challenges, the formation of constitutional isomers, such as the 6,7-fused versus the 5,6-fused ring systems, is a significant consideration. nih.gov

The successful synthetic route that prioritizes the formation of the fused ring system before the thiazole ring provides a robust method for achieving the desired 5',6'-regiochemistry. This strategy effectively circumvents the thermodynamic or kinetic preference for the formation of the undesired isomer that was observed in earlier approaches. nih.gov

Furthermore, the synthesis of this compound specifically yields the (S)-enantiomer. This is achieved through the use of D-cysteine in the final condensation step to form the dihydrothiazole ring. The stereochemistry of the starting cysteine directly dictates the final stereochemistry of the carboxylic acid group on the thiazole ring, ensuring an enantiomerically specific synthesis. This is crucial as luciferase enzymes are highly stereoselective, and only the correct enantiomer will be an efficient substrate. nih.gov

In cases where isomeric mixtures might be formed, standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), would be employed for their separation. The distinct polarity and structural differences between isomers would allow for their effective resolution.

Compound Information

| Compound Name |

| This compound |

| D-luciferin (B1670815) |

| 6'-aminoluciferin |

| D-cysteine |

Interactive Data Table: Synthetic Strategies for this compound Analogs

| Synthetic Challenge | Strategy | Key Reagents/Conditions | Outcome |

| Undesired 6,7-isomer formation | Reversal of ring formation order | Pre-synthesis of the fused alkylamino ring | Successful formation of the desired 5',6'-fused ring system |

| Stereochemical control | Use of a chiral starting material | D-cysteine | Enantiomerically specific synthesis of the (S)-isomer |

| Introduction of lipophilicity | Expansion of the fused ring system | Synthesis of six-membered ring analogs | Creation of bulkier and more lipophilic substrates |

Enzymatic Catalysis and Bioluminescence Mechanisms of Cycluc7

Substrate Specificity and Kinetic Parameters with Luciferase Enzymes

Firefly luciferase exhibits a degree of structural plasticity, allowing it to utilize a variety of molecules as substrates beyond its native D-luciferin (B1670815) news-medical.net. CycLuc7, as an aminoluciferin (B605428) derivative, participates in the ATP-dependent oxidation catalyzed by firefly luciferase, resulting in light emission acs.orgsigmaaldrich.com.

Interaction Profile with Wild-Type Firefly Luciferase

With wild-type (WT) firefly luciferase, this compound is a light-emitting substrate. However, the initial rate of photon flux from this compound with WT luciferase is lower compared to D-luciferin acs.orgacs.org. For instance, in one study, this compound achieved approximately 43% of the initial rate of D-luciferin with WT luciferase acs.org. Despite this, aminoluciferins like this compound can experience reduced emission over time with WT luciferase, which is consistent with product inhibition limiting light emission in vitro acs.org. In cell lysates, this compound has been shown to be a competent substrate for WT luciferase, achieving about 20% of the D-luciferin signal acs.org.

Optimized Performance with Engineered Firefly Luciferase Mutants

Engineered firefly luciferase mutants have been developed to improve the performance with synthetic luciferin (B1168401) analogues, including aminoluciferins like this compound news-medical.netacs.orgnih.gov. These mutations can influence substrate affinity, catalytic rate, and resistance to product inhibition nih.govresearchgate.net.

A significant advancement in utilizing aminoluciferins like this compound is the development of a triple-mutant firefly luciferase containing the mutations R218K, L286M, and S347A news-medical.netacs.orgnih.gov. This specific combination of mutations dramatically alters the enzyme's substrate specificity and kinetic profile acs.orgnih.gov.

The triple-mutant luciferase is largely unresponsive to the native substrate D-luciferin, with both initial and sustained rates of photon emission reduced by over 10,000-fold compared to WT luciferase news-medical.netacs.orgacs.orgnih.gov. This is attributed to the mutations, particularly S347A, which may disrupt a hydrogen-bonding interaction important for D-luciferin binding and orientation acs.orgnih.gov.

In contrast, the photon flux from this compound is increased with the triple-mutant enzyme compared to WT luciferase acs.orgacs.orgnih.gov. This compound has been identified as an optimal substrate for this triple-mutant luciferase in vitro, achieving a substantial percentage of the initial rate seen with D-luciferin and WT luciferase acs.orgacs.orgnih.gov. Specifically, it has been reported to reach 46% of the initial rate of D-luciferin with WT luciferase in vitro acs.orgacs.orgnih.gov.

The R218K mutation alone has been shown to increase the rate of light emission from various aminoluciferins, including this compound, compared to WT luciferase acs.orgnih.gov. This effect is not limited to this compound but is observed with other aminoluciferins as well acs.orgnih.gov.

Comparative kinetic analysis reveals distinct profiles for this compound with WT and mutant luciferases when compared to D-luciferin and other aminoluciferins. While WT luciferase shows higher initial photon flux with D-luciferin, it suffers from product inhibition, leading to a rapid signal decay acs.orgsigmaaldrich.comsigmaaldrich.com.

With the R218K mutant, this compound exhibits higher initial and sustained emission rates compared to WT acs.orgnih.gov.

The triple-mutant luciferase (R218K, L286M, S347A) shows a lower affinity for its substrates, including this compound, compared to WT or R218K luciferase, which can result in reduced photon flux at low substrate concentrations acs.org. However, this lower affinity is linked to reduced product inhibition acs.org.

Data comparing the initial and sustained bioluminescence from this compound with different purified luciferases (WT, R218K, and the triple mutant) at a specific concentration (e.g., 250 μM) highlight the improved performance with the mutants acs.orgnih.gov.

| Substrate | Luciferase Type | Initial Emission Rate (Relative to D-Luciferin with WT) | Sustained Emission (Relative to D-Luciferin with WT, e.g., at 1 min) |

| D-Luciferin | WT | 100% | High (but subject to decay) |

| This compound | WT | ~43% acs.org | Reduced (due to product inhibition) acs.org |

| This compound | R218K | Higher than WT acs.orgnih.gov | Higher than WT acs.orgnih.gov |

| This compound | Triple Mutant | 46% acs.orgacs.orgnih.gov | Sustained (little diminution after initial burst) acs.orgacs.orgnih.gov |

Note: The exact relative values can vary depending on experimental conditions and specific study. The table above is illustrative based on reported findings acs.orgacs.orgnih.gov.

The enhanced photon flux and sustained emission observed with this compound and engineered luciferase mutants, particularly the triple mutant, are attributed to a combination of factors. While the triple mutant may have lower substrate affinity compared to WT, its significantly reduced susceptibility to product inhibition is a key mechanism for improved sustained emission acs.orgnih.gov.

Product inhibition is a known limitation of WT firefly luciferase, where the reaction product, oxyluciferin, can bind to the enzyme and reduce its activity, leading to a rapid decay in luminescence signal (burst kinetics) acs.orgsigmaaldrich.comsigmaaldrich.comgoogle.comnih.gov. The mutations in the engineered luciferases, especially the triple mutant, appear to mitigate this inhibition acs.orgnih.gov.

The R218K mutation, for instance, increases emission rates with aminoluciferins, suggesting an improved catalytic turnover or altered binding interaction that favors these substrates acs.orgnih.gov. The combination of mutations in the triple mutant likely creates an active site environment that is less conducive to product binding and inhibition while still allowing efficient catalysis of this compound acs.orgnih.gov.

Engineered luciferase mutants represent a strategy to overcome the product inhibition limitations of WT firefly luciferase, particularly when using aminoluciferin substrates like this compound acs.orgnih.govgoogle.com. The triple-mutant luciferase (R218K, L286M, S347A) is a prime example, demonstrating significantly reduced product inhibition compared to WT acs.orgacs.orgnih.gov.

This reduced inhibition with the triple mutant leads to a more sustained light output over time, in contrast to the typical flash kinetics observed with WT luciferase and D-luciferin or aminoluciferins acs.orgsigmaaldrich.comacs.orgnih.govsigmaaldrich.com. The lower affinity of the triple mutant for its substrates, while seemingly counterintuitive, contributes to lessened product inhibition, especially in cellular contexts acs.org.

Investigation of this compound as a Substrate for Latent Luciferases (e.g., Insect Fatty Acyl-CoA Synthetases)

Insect fatty acyl-CoA synthetases (ACSLs), enzymes primarily involved in fatty acid metabolism, share homology with firefly luciferase but typically lack the ability to produce light with the native firefly luciferin, D-luciferin. However, certain insect ACSLs have been identified as "latent luciferases" capable of emitting light with synthetic luciferin analogues. Investigations have shown that this compound can serve as a light-emitting substrate for some of these latent luciferases.

Specifically, the ACSL from Drosophila melanogaster, CG6178, and an ACSL from the nonluminescent beetle Agrypnus binodulus, referred to as AbLL, exhibit latent luciferase activity with a panel of synthetic luciferins, including this compound. While rigid dialkylated luciferins like CycLuc4, CycLuc8, and CycLuc12 were often preferred substrates for CG6178, this compound was also found to be a light-emitting substrate for this enzyme. AbLL also accepts this compound as a substrate, demonstrating a different substrate selectivity compared to CG6178.

Comparative studies evaluating the bioluminescence from various synthetic luciferins with insect ACSLs and firefly luciferase have been conducted. For instance, while bulky dialkylated luciferins like CycLuc6 and CycLuc10 did not yield appreciable light emission with CG6178 or AbLL, they did produce bioluminescence with firefly luciferase. This highlights the differential substrate specificities between canonical firefly luciferase and these latent insect luciferases.

Furthermore, this compound has been identified as an optimal substrate for a triple-mutant firefly luciferase in vitro. This mutant luciferase showed significantly reduced activity with the native D-luciferin but maintained high activity with this compound, achieving 46% of the initial rate observed with D-luciferin and wild-type luciferase. This finding demonstrates the potential for engineering luciferases to exhibit selectivity for synthetic substrates like this compound and highlights that high bioluminescence activity can be retained even when the enzyme is largely unresponsive to its native substrate.

The following table summarizes some comparative data on the light emission of this compound and D-luciferin with different luciferases:

| Substrate | Enzyme | Light Emission Activity | Notes | Source |

| This compound | Drosophila melanogaster CG6178 | Light-emitting | Compared to other synthetic luciferins | |

| This compound | Agrypnus binodulus AbLL | Light-emitting | Different selectivity than CG6178 | |

| This compound | Triple-mutant Firefly Luciferase | Optimal substrate | 46% of WT D-luciferin rate in vitro | |

| D-luciferin | Drosophila melanogaster CG6178 | No appreciable emission | Unlike this compound and CycLuc2 | |

| D-luciferin | Agrypnus binodulus AbLL | Supports bioluminescence | Oxidation of D-luciferin adenylate observed | |

| D-luciferin | Wild-type Firefly Luciferase | High emission | Native substrate |

Molecular Pathways of this compound Bioluminescence

The bioluminescence reaction involving luciferins like this compound and luciferases follows a multi-step molecular pathway that ultimately results in the emission of light. This process is analogous to the well-characterized mechanism of firefly bioluminescence. bio-fount.com

Adenylation and Subsequent Oxidation Reactions

The initial step in the bioluminescence pathway catalyzed by firefly luciferase and related enzymes is the adenylation of the luciferin substrate. This reaction involves the luciferin, adenosine (B11128) triphosphate (ATP), and magnesium ions (Mg²⁺), leading to the formation of an enzyme-bound luciferyl adenylate and inorganic pyrophosphate (PPᵢ). This adenylation step activates the luciferin for the subsequent oxidative chemistry.

Following adenylation, the luciferyl adenylate is oxidized by molecular oxygen (O₂). This oxidation is a critical step that involves the formation of a highly reactive intermediate, a dioxetanone ring. The decomposition of this dioxetanone intermediate is coupled to the generation of an electronically excited state of the reaction product, oxyluciferin. Evidence suggests that the oxidation step may be initiated by the formation of a carbanion intermediate and can proceed via a single electron-transfer pathway involving superoxide (B77818) anion.

Studies with CycLuc2, a related cyclic aminoluciferin, have shown that its adenylate is also a bioluminescent substrate for latent luciferases like CG6178 and AbLL, yielding brighter emission than the luciferin itself. This observation suggests that for these enzymes, the adenylation step might be rate-limiting when the free luciferin is the substrate. While not explicitly stated for this compound, the structural similarity implies a comparable two-step adenylation and oxidation mechanism.

Excited-State Formation and Emission Dynamics of Oxyluciferin Derivatives

The light emission in bioluminescence arises from the relaxation of the electronically excited state of the oxyluciferin derivative to its ground state. bio-fount.com The energy released during this relaxation process is emitted as a photon of visible light.

The specific wavelength, and thus the color, of the emitted light is determined by the energy difference between the excited and ground states of the oxyluciferin molecule. Factors influencing this energy difference and the excited-state dynamics are complex and involve the chemical structure of the oxyluciferin and its interaction with the enzyme's active site microenvironment.

For firefly bioluminescence, it has been proposed that keto-enol tautomerism of oxyluciferin in the excited state contributes to the variation in emitted light color, as these tautomeric forms may have different excited-state energies. The photophysical properties of the luciferin substrate itself are strongly correlated with the bioluminescence emission wavelength, suggesting that the inherent electronic structure of the luciferin derivative plays a primary role in determining the emitted light color after oxidation.

The excited-state dynamics of oxyluciferin within the luciferase active site are intricate, involving processes like photoinduced proton transfer, which are influenced by the polarity and proticity of the microenvironment. Understanding these dynamics is crucial for fully elucidating how different luciferins and enzyme variants lead to variations in bioluminescence spectra.

Influence of Enzyme-Substrate Conformation on Emission Spectrum

The conformation of both the enzyme and the substrate within the enzyme-substrate complex plays a significant role in the bioluminescence reaction, including influencing the emission spectrum. The enzyme active site provides a specific microenvironment that interacts with the luciferin and oxyluciferin intermediates, affecting their electronic states and relaxation pathways.

The precise fit and orientation of the luciferin substrate within the active site, dictated by enzyme-substrate interactions and conformational changes, can impact the efficiency of adenylation and oxidation. Furthermore, the conformation of the enzyme-substrate complex influences the microenvironment surrounding the excited-state oxyluciferin. This microenvironment, including factors like polarity, hydrogen bonding, and the presence of specific amino acid residues, can modulate the excited-state dynamics and the energy gap between the excited and ground states of oxyluciferin, thereby affecting the wavelength of the emitted light.

Research on other enzyme systems has demonstrated that different substrate binding events can induce distinct conformational changes in the enzyme, which in turn affect catalytic activity and potentially the spectral properties of fluorescent products. While direct, detailed studies specifically on how this compound binding induces conformational changes in latent luciferases and how these changes precisely tune the emission spectrum are ongoing areas of research, the general principles of enzyme-substrate conformation influencing the active site environment and excited-state dynamics are applicable. The enzyme's ability to regulate both the chemical excitation process and the conformation of the luciferin derivative is key to controlling the characteristics of the emitted bioluminescence.

Academic Research Applications of Cycluc7 in Bioluminescence Systems

In Vitro Assays and High-Throughput Screening Methodologies

CycLuc7 is a valuable substrate in various in vitro assay formats, including those adapted for high-throughput screening (HTS) musechem.comucl.ac.ukbmglabtech.com. HTS is a process that allows for the automated testing of large numbers of compounds against a specific biological target, crucial in drug discovery and other research areas bmglabtech.com. The use of bioluminescence, enhanced by substrates like this compound, provides a sensitive and quantitative readout for HTS assays pharmaron.com.

Real-Time Monitoring of Dynamic Biological Processes in Cellular Systems

Bioluminescence systems utilizing this compound enable the real-time monitoring of dynamic biological processes within living cells musechem.com. This is particularly valuable for observing cellular behavior and responses over time without the need for invasive procedures or labeling that might perturb cellular function innovitro.deols-bio.com. Real-time monitoring provides kinetic and phenotypic data, offering a comprehensive understanding of cellular dynamics innovitro.de.

Quantification of Gene Expression and Cellular Signaling Pathways

This compound-based bioluminescence assays are applied for the quantification of gene expression and the analysis of cellular signaling pathways musechem.com. By coupling luciferase expression to specific genes or signaling events, researchers can indirectly measure the activity of these pathways through the emitted light intensity frontiersin.orgmdpi.com. This provides a sensitive and quantitative readout for studying gene regulation and signal transduction frontiersin.orgnih.govyoutube.com. Accurate quantification of gene expression is essential for understanding cell functions and disease nih.gov.

Analysis of Protein-Protein Interactions and Enzyme Activity in Cell Lysates

This compound is utilized in assays designed to analyze protein-protein interactions and enzyme activity, often performed in cell lysates musechem.comgoogle.comrefeyn.com. Bioluminescence can be integrated into methods for detecting protein interactions, and the activity of various enzymes, including reporter enzymes like luciferase, can be measured using appropriate substrates ucl.ac.uksigmaaldrich.comnih.gov. Analyzing protein-protein interactions is critical to understanding protein function and cellular biology thermofisher.comthermofisher.com. Enzyme activity assays are performed to identify the presence or quantity of a specific enzyme sigmaaldrich.com.

In Vivo Bioluminescence Imaging in Animal Models

This compound is also applied in in vivo bioluminescence imaging (BLI) in animal models musechem.comgoogle.com. BLI is a non-invasive technique used to visualize biological processes in living animals, offering high sensitivity and real-time visualization promega.krscintica.com. It is commonly used in preclinical studies for cellular and molecular imaging scintica.com.

Enhanced Sensitivity and Signal-to-Background Ratio in Opaque Tissues

One of the key advantages of using synthetic luciferins like this compound, particularly with optimized luciferase variants, is the potential for enhanced sensitivity and improved signal-to-background ratio, especially in opaque tissues news-medical.netacs.org. Native D-luciferin (B1670815) can have limitations in tissue penetration, affecting the signal from deeper tissues news-medical.net. While CycLuc1 is specifically mentioned for its improved properties in vivo, including better tissue penetration and stronger signal in mouse brain and lung, this compound is identified as an optimal substrate for certain triple-mutant luciferases in vitro and its use in in vivo studies is also indicated news-medical.netacs.orggoogle.com. The development of new luciferin (B1168401)/luciferase pairs aims to improve sensitivity in vivo and expand options for multiplexing frontiersin.org. BLI generally offers a low signal-to-noise ratio and high sensitivity compared to other optical detection techniques mdpi.comscintica.com.

Applications in Deep Tissue Imaging Studies

Deep tissue imaging with bioluminescence is often limited by the absorption and scattering of light by biological tissues, especially for wavelengths emitted by native luciferin-luciferase systems encyclopedia.pubmdpi.com. While this compound itself is an aminoluciferin (B605428), and some aminoluciferins like CycLuc1 show improved tissue penetration due to red-shifted emission and better distribution news-medical.net, the primary advantage of this compound highlighted in research is its interaction with mutant luciferases designed for improved performance, which can indirectly benefit deep tissue imaging by increasing signal intensity or enabling the use of red-shifted systems news-medical.netacs.org.

Research has shown that this compound can be an optimal substrate for specific triple-mutant firefly luciferases in vitro news-medical.netacs.org. These mutant luciferases are engineered to have significantly reduced activity with native D-luciferin while retaining or improving light emission with synthetic substrates like this compound news-medical.net. This selectivity is crucial for developing orthogonal systems and can contribute to brighter signals, which are beneficial for imaging in scattering environments like deep tissues mdpi.com. Although CycLuc1 is specifically mentioned for its ability to cross the blood-brain barrier and access deep brain tissues, and other aminoluciferins were designed for longer wavelengths news-medical.net, the research on this compound focuses more on its role as a preferred substrate for engineered luciferases that can then be applied to various imaging challenges, including potentially deeper tissues through enhanced signal or compatibility with red-shifted systems news-medical.netacs.org.

Development of Orthogonal Bioluminescence Reporter Systems

The creation of orthogonal bioluminescence reporter systems is vital for simultaneously tracking multiple distinct biological processes or entities within the same living system without signal interference frontiersin.orgescholarship.org. This is achieved by employing multiple luciferase-luciferin pairs that are mutually exclusive in their reactivity frontiersin.org. This compound plays a significant role in this area due to its demonstrated selectivity with specific engineered firefly luciferase variants news-medical.netacs.org.

Creation of Substrate-Selective Luciferase-Luciferin Pairs

A key strategy in developing orthogonal bioluminescent systems is the engineering of luciferases that exhibit high specificity for particular synthetic luciferin analogs over the naturally occurring substrates nih.gov. Research has successfully identified firefly luciferase mutants with dramatically increased selectivity for synthetic luciferins, including this compound, when compared to D-luciferin news-medical.netacs.orgacs.org.

Notably, a specific triple-mutant firefly luciferase, bearing three active site mutations (R218K, L286M, and S347A), has shown a profound reduction in activity towards D-luciferin while maintaining or enhancing light emission with certain synthetic substrates news-medical.netacs.org. This compound was identified as the optimal substrate for this particular triple-mutant luciferase in vitro news-medical.netacs.org. This finding underscores this compound's potential, in combination with engineered luciferases, to form highly substrate-selective pairs that are fundamental components of orthogonal reporting systems nih.govresearchgate.net.

Experimental data highlights the selectivity achieved: the triple-mutant luciferase exhibited a greater than 10,000-fold decrease in photon emission rates when incubated with D-luciferin compared to wild-type luciferase acs.orgacs.org. In contrast, the photon flux observed with this compound and the triple-mutant luciferase was significant, reaching 46% of the initial rate of D-luciferin with wild-type luciferase in vitro acs.org. In live cells expressing the triple-mutant luciferase, D-luciferin produced no signal above background, whereas this compound elicited a high photon flux acs.org.

Table 1: Relative Bioluminescence Activity of this compound and D-luciferin with Wild-Type and Triple-Mutant Firefly Luciferase

| Substrate | Luciferase Type | Relative Initial Emission Rate (vs. D-luciferin + WT) | Photon Flux in Live Cells (Relative) |

| D-luciferin | Wild-Type | 100% | High |

| D-luciferin | Triple-Mutant | <0.01% (>10,000-fold lower) acs.orgacs.org | No signal above background acs.org |

| This compound | Wild-Type | Detectable emission acs.org | Lower than with triple-mutant acs.org |

| This compound | Triple-Mutant | 46% acs.org | High acs.org |

Note: Data compiled from multiple sources acs.orgacs.org. Values represent relative activity and photon flux based on experimental findings.

This distinct selectivity profile enables the potential use of the triple-mutant luciferase with this compound in parallel with wild-type firefly luciferase and D-luciferin, or other orthogonal pairs, to simultaneously report on two independent biological events within the same sample frontiersin.orgnih.gov.

Strategies for Multiplexed Imaging and Simultaneous Detection of Multiple Events

The development of substrate-selective luciferase-luciferin pairs, such as those involving this compound and engineered luciferases, is a critical component of strategies for multiplexed bioluminescence imaging frontiersin.orgescholarship.org. Multiplexing allows researchers to monitor and differentiate multiple biological processes or populations concurrently within a single living system, providing a more comprehensive understanding of complex biological phenomena nih.govescholarship.org.

Conventional multiplexing techniques often rely on spectrally distinct luciferases or require sequential imaging with significant time delays between substrate administrations to allow for signal clearance nih.govbiorxiv.org. The availability of orthogonal pairs, where a specific luciferase preferentially reacts with a particular synthetic substrate like this compound, offers a more efficient approach nih.gov. By introducing different substrates sequentially or simultaneously and utilizing the selectivity of the corresponding luciferases, the signals from multiple reporters can be deconvoluted and analyzed escholarship.orgnih.gov.

Research has demonstrated advanced methods for rapid multicomponent bioluminescence imaging that involve the sequential administration of orthogonal luciferins followed by computational unmixing of the acquired images nih.govescholarship.orgnih.gov. While these methods are applicable to various orthogonal pairs, the development of new selective substrates and corresponding engineered luciferases, such as the pairing of this compound with its preferred mutant luciferase, is essential for expanding the repertoire of available orthogonal tools frontiersin.orgresearchgate.net. This expansion facilitates more sophisticated multiplexed imaging experiments, enabling the simultaneous monitoring of diverse parameters, including the presence or activity of different cell types, gene expression patterns, or molecular interactions nih.gov.

Computational and Theoretical Investigations of Cycluc7 Bioluminescent Properties

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for visualizing and analyzing the dynamic behavior of molecules and their interactions within biological environments.

Quantum mechanical (QM) methods are fundamental for describing the electronic structure and reactivity of molecules. In bioluminescence, QM calculations can be applied to study the chemical transformation of luciferin (B1168401) to the light-emitting species, oxyluciferin. researchgate.net QM/MM approaches combine the accuracy of QM for the reactive core with the efficiency of molecular mechanics (MM) for treating the larger protein environment. mdpi.comresearchgate.net This hybrid approach is particularly valuable for studying enzyme-catalyzed reactions, like the one involving CycLuc7 and luciferase, as it accounts for the influence of the protein active site on the reaction pathway and energy barriers. mdpi.comacs.orgresearchgate.nettci-chemical-trading.com While specific detailed QM/MM studies solely focused on the reaction mechanism of this compound were not extensively found in the provided search results, these methods are widely used to investigate the bioluminescent mechanisms of luciferins and their analogues, providing insights into the key steps, intermediates, and transition states involved in light production. mdpi.comacs.orgresearchgate.nettci-chemical-trading.comnih.gov

Molecular docking simulations predict the preferred binding orientation (pose) and affinity of a small molecule substrate, such as this compound, within the active site of an enzyme like firefly luciferase. nih.goveasychem.orgacs.orgnih.gov By exploring different possible binding modes, docking helps to understand how this compound fits into the luciferase active site and which amino acid residues are likely to interact with the substrate. nih.goveasychem.orgacs.orgnih.gov This information is crucial for understanding the specificity of the enzyme-substrate interaction and how mutations in the enzyme, such as the R218K, L286M, and S347A mutations in firefly luciferase that show improved activity with this compound, might affect binding. mdpi.comresearchgate.netacs.orgnih.gov Although detailed docking studies specifically on this compound were not provided, molecular docking is a standard technique used in the study of luciferin analogues and their interaction with luciferase variants to inform rational design and interpret experimental activity data. nih.goveasychem.orgacs.orgnih.govuct.ac.zaucl.ac.uk

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, accounting for their flexibility and interaction with the surrounding environment, including the protein and solvent. researchgate.netucl.ac.uknih.govtranscriptionfactor.orgnih.gov For this compound, MD simulations can be used to study its conformational flexibility in solution and within the luciferase active site. researchgate.netnih.govtranscriptionfactor.orgnih.gov These simulations can reveal how the cyclic structure of this compound might influence its conformation compared to linear aminoluciferins. Furthermore, MD simulations can offer insights into the process of ligand entry into and exit from the enzyme active site, contributing to the understanding of substrate availability and turnover. ucl.ac.uknih.govtranscriptionfactor.org While specific MD studies on this compound were not detailed in the search results, MD simulations are widely applied in the study of protein-ligand complexes, including luciferase-luciferin systems, to understand conformational changes, binding dynamics, and the influence of the protein environment on substrate behavior. mdpi.comacs.orgucl.ac.uknih.govtranscriptionfactor.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop predictive models that correlate structural and physicochemical properties of a series of compounds with their observed biological activity, such as bioluminescent intensity or emission wavelength.

QSAR models can be developed using a set of luciferin analogues, including this compound and related compounds, to identify molecular descriptors that are statistically correlated with bioluminescent intensity. By quantifying various aspects of molecular structure, such as electronic properties, lipophilicity, and spatial arrangement, QSAR models can potentially predict the relative brightness of new, untested analogues. While specific QSAR models for predicting this compound's bioluminescent intensity were not found in the provided results, computational studies using methods like TD-DFT have shown good correlation with experimental fluorescence wavelengths of luciferin analogues, indicating the potential for predictive modeling in this area. researchgate.netnih.gov

Analyzing the correlation between molecular descriptors and observed bioluminescent activity, such as emission wavelength and photon flux, can provide valuable insights into the structural features that govern these properties. For this compound, which exhibits red-shifted emission mdpi.comresearchgate.netacs.orgnih.gov, correlating its structural descriptors with its emission spectrum compared to other luciferins can help identify the molecular features responsible for this shift. Computational studies on luciferin analogues have demonstrated that modifications, such as extending conjugation or introducing specific substituents, can influence emission wavelengths. researchgate.net By applying similar correlation analyses to this compound and related cyclic aminoluciferins, researchers can gain a deeper understanding of the structure-activity relationships that are crucial for designing new bioluminescent probes with desired characteristics.

Experimental Bioluminescence Data for this compound

Experimental studies have provided valuable data on this compound's bioluminescent properties, which can serve as benchmarks for computational investigations. For instance, this compound with a triple-mutant firefly luciferase (R218K, L286M, S347A) produces red bioluminescence at 623 nm with a significant initial and sustained photon flux, accounting for 46% of the light output observed with wild-type FLuc and d-luciferin (B1670815). researchgate.netnih.gov this compound also exhibits higher initial and sustained emission rates with the FLuc R218K mutant compared to the wild-type enzyme. acs.orgnih.gov These experimental observations highlight the unique interaction between this compound and specific luciferase variants and provide targets for computational studies aiming to explain these phenomena.

Theoretical Analysis of Photophysical Characteristics

Theoretical analysis of the photophysical characteristics of a molecule like this compound aims to elucidate how it interacts with light and undergoes processes leading to luminescence. This involves examining its electronic structure and how energy is absorbed, transferred, and emitted as photons. Computational chemistry techniques, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are commonly employed for this purpose. These methods allow researchers to model the molecular structure and calculate properties related to electronic states and transitions.

Computational Prediction of Emission Wavelengths and Quantum Yields

Computational methods are valuable tools for predicting the emission wavelengths and quantum yields of luminescent molecules. Predicting emission wavelengths involves calculating the energy difference between the excited electronic state from which emission occurs and the ground state. This energy difference is inversely proportional to the emission wavelength. Various computational techniques, including TD-DFT, can be used to determine the energies of excited states. While specific computational predictions for this compound's emission wavelength were not detailed in the available search results, experimental studies have shown its peak bioluminescence emission to be around 623 nm when paired with a specific triple-mutant firefly luciferase variant acs.orglibretexts.org. Another study noted a peak emission of 636 nm for CycLuc6 and 642 nm for CycLuc10, related cyclic aminoluciferins quantum-immortal.net.

Quantum yield, a measure of the efficiency of the luminescence process (the number of photons emitted per excited molecule), can also be estimated computationally, although this is often more challenging than predicting emission wavelengths. Methods may involve calculating radiative and non-radiative decay rates from the excited state. While general computational approaches for predicting quantum yields exist for various luminescent molecules quantum-espresso.orgpurdue.eduaps.orgnoaa.gov, specific computational predictions for this compound's quantum yield were not found in the provided search results. Experimental studies have compared the light output of this compound to D-luciferin under different conditions, indicating its performance as a substrate for luciferase acs.orguct.ac.za.

Understanding the Electronic Transitions Responsible for Light Emission

The light emission in bioluminescence, including that involving this compound, originates from electronic transitions within the molecule, specifically the oxyluciferin analogue formed during the enzymatic reaction. Bioluminescence is a type of chemiluminescence where a chemical reaction produces a molecule in an excited electronic state, which then relaxes to a lower energy state by emitting a photon quantum-immortal.netnoaa.gov.

Understanding these transitions involves analyzing the molecular orbitals involved. Upon chemical excitation, an electron is promoted from a lower-energy occupied molecular orbital (often the highest occupied molecular orbital, HOMO) to a higher-energy unoccupied molecular orbital (often the lowest unoccupied molecular orbital, LUMO) chemrxiv.org. The molecule is then in an excited state. Light emission occurs when the electron returns to a lower-energy orbital, typically the HOMO or other lower-lying orbitals in the ground state, releasing the excess energy as a photon libretexts.orgpurdue.educhemrxiv.org.

Future Directions and Emerging Research Frontiers for Cycluc7

Development of Advanced CycLuc7 Analogs with Novel Spectroscopic Properties

A significant area of future research involves the rational design and synthesis of advanced this compound analogs. The goal is to fine-tune their spectroscopic properties, particularly to achieve brighter emission and further red-shifted wavelengths. Red-shifted bioluminescence is crucial for in vivo imaging as it allows for deeper tissue penetration due to reduced absorption and scattering by biological tissues like hemoglobin and melanin. mdpi.comresearchgate.netresearchgate.net

Previous studies have demonstrated that structural modifications to luciferin (B1168401) analogs can influence emission spectra. For instance, extending the π conjugation in luciferin has been shown to reduce the HOMO-LUMO energy gap in the light-emitting oxyluciferin, leading to red-shifted bioluminescence. mdpi.com Analogs incorporating scaffolds like 2,2,4-trimethyl-dihydroquinoline have been designed to achieve longer wavelengths. acs.org this compound itself, when paired with a specific firefly luciferase (FLuc) triple mutant (R218K, L286M, S347A), produces red bioluminescence at 623 nm with a high photon flux. mdpi.comresearchgate.net

Future work will likely involve exploring a wider chemical space of modifications to the this compound structure, systematically investigating the impact of different functional groups and structural scaffolds on emission wavelength, intensity, and kinetics. This includes the potential for developing analogs that emit in the near-infrared (NIR) region (650-900 nm) or even the NIR-II window (>1000 nm), which offer even greater penetration depth for deep tissue bioimaging. acs.org

Integration of this compound Systems with Multi-Modal Imaging Techniques

Integrating bioluminescence imaging systems utilizing this compound with other imaging modalities is another critical future direction. Multi-modal imaging combines the strengths of different techniques to provide more comprehensive information about biological processes. institut-curie.orgresearchgate.netarxiv.org

For example, combining bioluminescence imaging (BLI) with anatomical imaging techniques like magnetic resonance imaging (MRI) or computed tomography (CT) can provide both functional and structural information. Integrating BLI with fluorescence imaging or optoacoustic tomography can offer complementary insights into molecular and physiological events. nih.gov

Future research will focus on developing strategies to effectively integrate this compound-based BLI with these modalities. This may involve designing probes that incorporate elements for both bioluminescence and other imaging techniques, or developing sophisticated data acquisition and processing methods to simultaneously capture and coregister data from different imaging platforms. The aim is to leverage the high sensitivity of BLI with this compound for detecting specific molecular events alongside the high spatial resolution and anatomical context provided by other modalities. univie.ac.at

Exploration of New Enzymatic Partners and Bioluminescent Systems

The efficiency and spectral properties of this compound-based bioluminescence are significantly influenced by the luciferase enzyme partner. While this compound has shown promising results with firefly luciferase variants, exploring its compatibility with other natural or engineered luciferases represents an important future direction. mdpi.comresearchgate.net

Nature offers a diverse range of bioluminescent systems with different enzymes and substrates. nih.gov Investigating how this compound interacts with luciferases from different organisms (e.g., Renilla reniformis luciferase, NanoLuc luciferase) could lead to the discovery of novel pairs with enhanced properties, such as altered emission spectra, improved catalytic efficiency, or different substrate kinetics. researchgate.net

Furthermore, the engineering of existing luciferase enzymes to optimize their activity with this compound and its future analogs is crucial. This involves rational protein design and directed evolution approaches to create enzyme variants with improved binding affinity for this compound, enhanced catalytic turnover, and the ability to shift the emission spectrum further into the red or NIR regions. mdpi.comacs.org The evolution of bioluminescence in beetles from ancestral enzymes like fatty acyl-CoA synthetase provides a basis for understanding how enzyme structure relates to function and can inform rational design efforts. nih.gov

Automation and High-Throughput Computational Screening for this compound Optimization

The discovery and optimization of novel this compound analogs and compatible enzyme variants can be significantly accelerated by employing automation and high-throughput computational screening techniques. ibm.comosti.govplos.orgnih.govchemrxiv.org

Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the potential spectroscopic properties and enzyme interactions of virtual this compound analogs before they are synthesized. plos.orgnih.gov This allows for the in silico screening of large libraries of potential compounds, prioritizing the most promising candidates for experimental validation. ibm.comosti.govchemrxiv.org

High-throughput screening (HTS) platforms can then be utilized to quickly assess the bioluminescent properties of synthesized analogs and engineered enzymes. plos.orgnih.gov Automation of synthesis, purification, and characterization steps will further increase the efficiency of this process.

Future efforts will focus on developing integrated computational and experimental pipelines for the discovery and optimization of this compound systems. This includes refining computational models to improve their predictive accuracy for bioluminescence properties and developing automated workflows that link in silico design with high-throughput synthesis and characterization. Such approaches can significantly reduce the time and resources required to develop next-generation bioluminescent probes based on the this compound scaffold.

Q & A

Q. What are the key methodological considerations for characterizing CycLuc7’s stability under physiological conditions?

Stability studies should integrate in vitro assays simulating physiological pH, temperature, and enzymatic environments. Use HPLC or LC-MS to monitor degradation products over time, and validate results with kinetic modeling (e.g., Arrhenius equation for temperature-dependent stability) . Include controls such as inert buffers and protease inhibitors to isolate degradation pathways.

Q. How should researchers design experiments to evaluate this compound’s cellular uptake efficiency?

Employ fluorescence microscopy or flow cytometry with labeled this compound derivatives (e.g., FITC conjugates). Optimize incubation time and concentration gradients using dose-response curves. Validate uptake mechanisms via competitive inhibition assays (e.g., using excess unlabeled compound or endocytosis blockers) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Use mass spectrometry (MS) with isotope-labeled internal standards (e.g., deuterated this compound) to account for matrix effects. Optimize extraction protocols (e.g., protein precipitation vs. solid-phase extraction) and validate sensitivity (LOQ < 1 nM) and specificity (no co-eluting peaks) per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound bioactivity across different cell lines?

Conduct a systematic review of experimental variables:

- Cell-specific factors : Membrane transporter expression (e.g., ABC transporters) quantified via qPCR.

- Assay conditions : Compare serum-free vs. serum-containing media impacts on compound stability.

- Data normalization : Use housekeeping genes/proteins for viability assays to control for proliferation rates .

Q. What strategies optimize this compound’s reaction kinetics in enzyme-coupled assays?

Perform Michaelis-Menten analysis under varying substrate/enzyme ratios. Use stopped-flow spectroscopy for rapid kinetic measurements. If substrate inhibition occurs, apply nonlinear regression models (e.g., Hill equation) to identify cooperative binding effects .

Q. How can mechanistic studies distinguish this compound’s target engagement from off-target effects?

Combine CRISPR-based gene knockout of the putative target with rescue experiments. Use thermal shift assays (TSA) to confirm direct binding, and compare dose-response curves in wild-type vs. knockout models. Cross-validate with orthogonal techniques like SPR or ITC .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

Document all synthetic steps with reaction yields, purification methods (e.g., column chromatography gradients), and characterization data (NMR, HRMS). Use batch-to-bridge studies to assess variability and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address discrepancies in this compound’s reported solubility profiles?

Replicate solubility assays under standardized conditions (e.g., USP buffers, 25°C). Compare results with computational predictions (e.g., Hansen solubility parameters) and validate via dynamic light scattering (DLS) for aggregation detection .

Data Analysis and Validation

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent cytotoxicity?

Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers validate this compound’s specificity in high-content screening (HCS) platforms?

Include counter-screens against unrelated targets and assess cytotoxicity in parallel. Use Z’-factor > 0.5 to confirm assay robustness and apply machine learning algorithms (e.g., random forest) to filter false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.